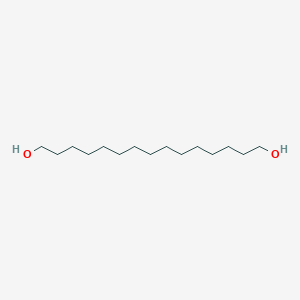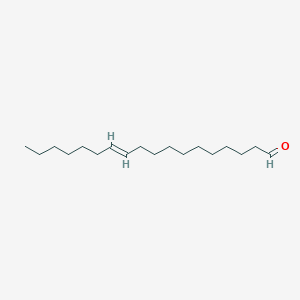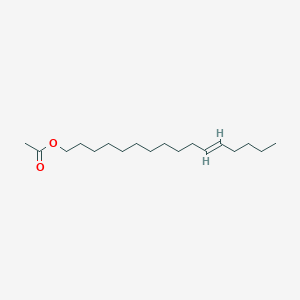
1,15-十五烷二醇
描述
1,15-Pentadecanediol (also known as 1,15-PD or 1-15-PD) is a naturally occurring linear diol found in the human body, and is a constituent of some plant oils. It is an important intermediate in the synthesis of various compounds including pharmaceuticals, fragrances, and cosmetics. 1,15-PD is a versatile molecule that can be used in a variety of applications due to its unique properties.
科学研究应用
结构分析
1,15-十五烷二醇已被广泛使用粉末X射线衍射(PXRD)和偏光显微镜(PLM) . 这些技术使研究人员能够了解化合物的晶体结构,这对其在各个领域的应用至关重要 .
合成与重结晶
该化合物可以从15-羟基十五烷酸 . 它也可以从乙醚中重结晶,这可能会导致精炼结构略有不同 .
相变研究
1,15-十五烷二醇的高温相变已被研究 . 这对理解化合物在不同条件下的行为非常重要,这在材料科学和工程等领域可能很有用 .
分子堆积
1,15-十五烷二醇的分子堆积在具有偶数和奇数碳原子数的化合物之间表现出明显的差异 . 这种“偶数-奇数行为”已被广泛研究,并且可能对化合物的性质和应用产生影响 .
掠入射X射线衍射 (GIXD)
GIXD是一种用于研究材料表面结构的技术。 它已被用来分析两个1,15-十五烷二醇样品:一个从乙醚中重结晶(PTDOL-R)和一个从合成中获得(PTDOL-NR) .
能量计算
属性
IUPAC Name |
pentadecane-1,15-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333868 | |
| Record name | 1,15-Pentadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14722-40-8 | |
| Record name | 1,15-Pentadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,15-Pentadecanediol and how do they relate to its crystal packing?
A1: 1,15-Pentadecanediol (C15H32O2) is an α,ω-alkanediol with a long hydrocarbon chain and a hydroxyl group at each end [, ]. This structure leads to interesting crystal packing behavior. Studies have shown that the molecules arrange themselves in layers similar to the smectic A phase of liquid crystals []. This layered arrangement is influenced by the conformation of the terminal hydroxyl groups. In the crystal structure, one hydroxyl group adopts a gauche conformation relative to the hydrocarbon chain, while the other adopts a trans conformation []. This conformation, combined with the odd number of carbon atoms in the chain, leads to a specific type of crystal packing, distinct from even-numbered α,ω-alkanediols [, ].
Q2: How does the crystal structure of 1,15-Pentadecanediol differ depending on the recrystallization method?
A2: X-ray diffraction studies have revealed subtle variations in the crystal structure of 1,15-Pentadecanediol depending on the sample preparation method []. Specifically, the unit cell parameters exhibit minor differences between 1,15-Pentadecanediol recrystallized from ethyl ether (PTDOL-R) and the as-synthesized form (PTDOL-NR) []. While both crystallize in the P212121 space group, the unit cell dimensions (a, b, c) show slight deviations, highlighting the sensitivity of crystal packing to the purification and crystallization process [].
Q3: Can 1,15-Pentadecanediol be synthesized via a cyclic rearrangement reaction, and if so, what is the significance?
A3: Yes, 1,15-Pentadecanediol can be synthesized through a zincate-mediated rearrangement reaction using bicyclo[13.1.0]pentadecane-1,15-diol as a starting material []. This reaction, catalyzed by an organozincate complex, offers a unique approach to generating 14-membered cyclic vic-diols from smaller cyclic substrates []. This methodology holds potential for the synthesis of macrocyclic compounds, which are valuable building blocks in various chemical disciplines.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)


